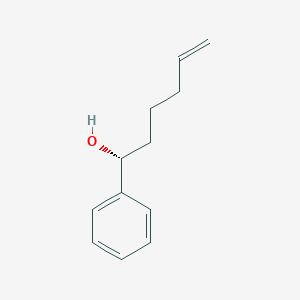
6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a methoxy group at the 7th position, and two methyl groups at the 1st and 4th positions of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The methoxy group is introduced at the 7th position using methanol and a suitable catalyst.
Methylation: Methyl groups are added at the 1st and 4th positions using methylating agents like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
6-Bromoquinoline: Lacks the methoxy and methyl groups.
7-Methoxyquinoline: Lacks the bromine and methyl groups.
1,4-Dimethylquinoline: Lacks the bromine and methoxy groups.
Uniqueness
6-Bromo-7-methoxy-1,4-dimethylquinolin-2(1H)-one is unique due to the specific combination of substituents on the quinoline ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H12BrNO2 |
|---|---|
分子量 |
282.13 g/mol |
IUPAC名 |
6-bromo-7-methoxy-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C12H12BrNO2/c1-7-4-12(15)14(2)10-6-11(16-3)9(13)5-8(7)10/h4-6H,1-3H3 |
InChIキー |
UUIBNMHKBSVOKF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C2=CC(=C(C=C12)Br)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


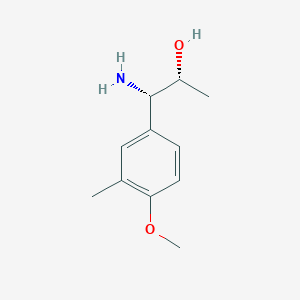
![4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)

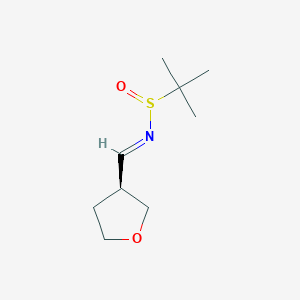
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
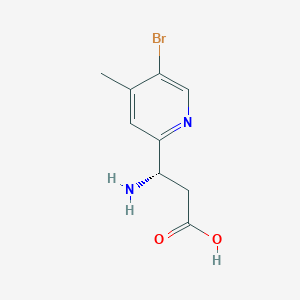

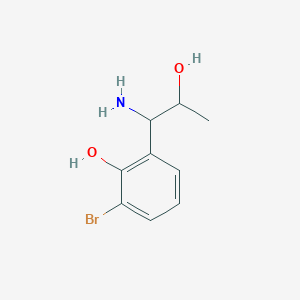
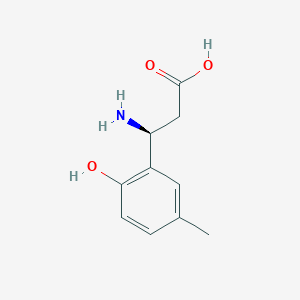

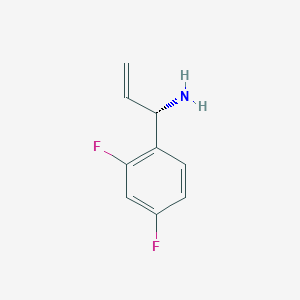
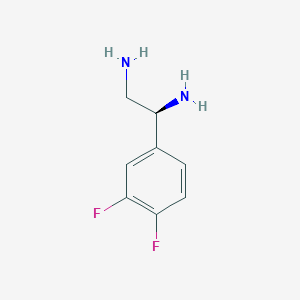
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
